molecular formula C17H14O6 B192640 Velutin CAS No. 25739-41-7

Velutin

Cat. No. B192640
CAS RN: 25739-41-7
M. Wt: 314.29 g/mol
InChI Key: ROCUOVBWAWAQFD-UHFFFAOYSA-N
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Description

Velutin is a chemical compound isolated from Xylosma velutina and açaí fruit . It is classified as a flavone and has various beneficial activities such as skin whitening (Anti-Melanogenic), as well as anti-inflammatory, anti-allergic, antioxidant, and antimicrobial activities .


Synthesis Analysis

In a study, 12 velutin derivatives were obtained by substituting at C5, C7, C3′, and C4′ of the flavone backbone with hydrogen, hydroxyl, and methoxy functionalities through chemical synthesis . This was done to perform SAR (Structure-Activity Relationship) analysis of velutin structural analogues .


Molecular Structure Analysis

Velutin belongs to a class of flavonoids that have hydroxyl, methoxy, methoxy, and hydroxyl groups at C5, C7, C3′, and C4′ of the flavone backbone, respectively . The substitution of functional groups at these positions affects biological activities related to melanin synthesis .

Scientific Research Applications

  • Skin Whitening and Anti-Melanogenic Properties : Velutin and its analogs have shown potential in skin whitening by inhibiting melanin synthesis. A study identified that the substitution of functional groups in the flavone backbone of velutin influences its biological activities related to melanin synthesis, with certain substitutions essential for inhibiting tyrosinase activity and inducing apoptosis of melanoma cells (Jung et al., 2021).

  • Anti-Inflammatory Effects : Velutin has been found to be a potent anti-inflammatory agent. It effectively reduces the production of proinflammatory cytokines TNF-α and IL-6 in macrophages, indicating its potential for treating inflammatory conditions. This is achieved by inhibiting the activation of NF-κB and the MAPK pathway (Xie et al., 2012).

  • Potential in Osteoarthritis Treatment : Velutin has shown dual protective effects against cartilage degradation and subchondral bone loss in a mouse model of osteoarthritis. These effects are linked to the inhibition of the p38 signaling pathway, highlighting velutin as a potential alternative treatment for osteoarthritis (Wang et al., 2022).

  • Applications in Periodontal Disease : A study investigating velutin's effects on the RAW 264.7 cell line differentiation found that it reduces osteoclast differentiation and downregulates HIF-1α through the NF-κB pathway. This suggests potential applications in addressing periodontal bone loss (Brito et al., 2017).

Safety And Hazards

Safety data sheets suggest that velutin should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas in case of accidental release .

Future Directions

Velutin has shown promising results in inhibiting melanin biosynthesis with little toxicity . Future research could focus on further exploring its potential in the development of natural-derived functional materials to regulate melanin synthesis .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCUOVBWAWAQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180421
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Velutin

CAS RN

25739-41-7
Record name Velutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25739-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Velutin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025739417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1Q4E0I0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,750
Citations
SH Jung, HY Heo, JW Choe, J Kim, K Lee - Molecules, 2021 - mdpi.com
… velutin and its anti-melanogenesis activity is not yet investigated. In this study, we obtained 12 velutin … synthesis, to perform SAR analysis of velutin structural analogues. The SAR study …
Number of citations: 4 www.mdpi.com
SH Jung, J Kim, J Eum, JW Choe, HH Kim, Y Kee… - Molecules, 2019 - mdpi.com
… We identified and isolated velutin (Figure 6), an algycone of … Our results showed that velutin efficiently reduced … staining of zebrafish embryo, velutin did not cause significant …
Number of citations: 11 www.mdpi.com
H Wang, TB Ng - Life Sciences, 2001 - Elsevier
… The protein isolated from Flammuline velutipes in the present study designated velutin was a novel ribosome inactivating protein (RIP). Its chromatographic behavior on DEAEcellulose, …
Number of citations: 164 www.sciencedirect.com
AC Jain, BN Sharma - Phytochemistry, 1973 - Elsevier
… Since velutin agreed in mp with the dehydrogenation product of 7,3’-di-0-… natural velutin (mlxed mp, TLC, UV and IR spectra, and acetates). Hence this establishes the structure of velutin …
Number of citations: 18 www.sciencedirect.com
S Hassan, S Hamed, M Almuhayawi… - Egyptian Journal of …, 2021 - ejbo.journals.ekb.eg
… Purified velutin recorded high antimicrobial activities as compared to the … velutin also possessed considerable antiprotozoal activities. This study suggests that, ellagic acid and velutin …
Number of citations: 13 ejbo.journals.ekb.eg
C Xie, J Kang, Z Li, AG Schauss, TM Badger… - The Journal of nutritional …, 2012 - Elsevier
… In this study, velutin, a unique flavone isolated from the pulp of açaí fruit (… Velutin exhibited the greatest potency among all flavones in reducing TNF-α and IL-6 production. Velutin also …
Number of citations: 216 www.sciencedirect.com
BB Santoso, HP Hernandez, EB Rodriguez… - KnE Life …, 2017 - 52.59.210.70
… Velutin has never been reported to be isolated from D. arfakensis before. In this study, velutin showed … Velutin is a flavone with two phenolic groups. Even though the exact antimicrobial …
Number of citations: 4 52.59.210.70
K Wang, X Lu, X Li, Y Zhang, R Xu, Y Lou… - Frontiers in …, 2022 - frontiersin.org
… of velutin in OA have not yet been characterized. In this study, we explore the effects of velutin in an OA mouse model. Histological staining and micro-CT revealed that velutin had a …
Number of citations: 1 www.frontiersin.org
C Brito, A Stavroullakis, T Oliveira, A Prakki - Archives of Oral Biology, 2017 - Elsevier
… cells with the use of velutin in all concentrations tested (p > 0.05). Velutin did not induce cell … velutin. TRAP assays demonstrated a dose-dependent reduction in osteoclast formation by …
Number of citations: 7 www.sciencedirect.com
S Ahmed, MK Parvez… - Molecular …, 2023 - spandidos-publications.com
Drug‑resistance in hepatitis B virus (HBV), especially due to prolonged treatment with nucleoside analogs, such as lamivudine (LAM), remains a clinical challenge. Alternatively, several …
Number of citations: 1 www.spandidos-publications.com

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